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Compound Name: KZR-504

Cat. No.: B608407

Audience: Researchers, scientists, and drug development professionals.
Introduction:

KZR-504 is a potent and highly selective irreversible inhibitor of the Low Molecular Mass
Polypeptide 2 (LMP2) subunit of the immunoproteasome.[1][2] The immunoproteasome is a
specialized form of the proteasome found in hematopoietic cells and in other cells upon
exposure to inflammatory cytokines, playing a crucial role in antigen presentation and immune
responses.[1][3] This document outlines the cellular response of the C26 mouse colon
adenocarcinoma cell line to KZR-504, providing detailed experimental protocols and
summarizing the key quantitative findings. The data indicates that while KZR-504 has minimal
direct cytotoxic effects on C26 cells in vitro, it significantly impairs tumor growth in vivo by
modulating the tumor microenvironment.[4]

Data Presentation
Table 1: In Vitro Effects of KZR-504 on C26 Cell Viability,
Proliferation, and Apoptosis
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Treatment Concentration  Cell Viability Proliferation Apoptosis (%
Group (M) (% of Control) (% of Control) of Total Cells)
Control - 100 100 Not specified

No significant No significant No significant
KZR-504 0.2

change[4] changel[4] changel[4]

No significant No significant No significant
KZR-504 5

change[4] changel[4] changel[4]
ONX-0914 . Significantly Dramatically Significantly
(Positive Control) reduced[4] suppressed[4] induced[4]

Table 2: In Vitro Effects of KZR-504 on Proteasome
Subunit Activity in C26 Cells

LMP2 Activity Inhibition

Treatment Group Concentration (uM) (%)
0
KZR-504 (in cell lysates) 0.2 Maximal suppression[4]
KZR-504 (in cell culture) 5 50%][4]
KZR-504 (in cell culture) 50 56%][4]

Table 3: In Vivo Effects of KZR-504 on C26 Tumor
Growth and Microenvironment Markers
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. Result (% change
Treatment Group Metric p-value
from control)

Tumor Conglomerate

KZR-504 _ L 74% < 0.001[4]
Formation

KZR-504 Tumor Weight 1 48% < 0.01[4]
Chil3 Gene

KZR-504 Expression (M2 1 90% < 0.001[4]

Macrophage Marker)

Chil3 Expression in
KZR-504 | 68% < 0.05[4]
M2 Macrophages

Arginase-1 (Argl)
KZR-504 Expression in M2 1 90% < 0.001[4]

Macrophages

Experimental Protocols
Cell Culture

C26 mouse colon adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM or
RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

e Seed C26 cells in a 96-well plate at a density of 5 x 102 cells per well and allow them to
adhere overnight.

o Treat the cells with varying concentrations of KZR-504 (e.g., 0.2 uM, 5 uM) and a positive
control (e.g., 5 UM ONX-0914) for 24 hours.[4][5]

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
» Remove the medium and dissolve the formazan crystals in 150 pyL of DMSO.

» Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.

Proliferation Assay (BrdU Incorporation)

Seed C26 cells on coverslips in a 24-well plate.

Treat cells with KZR-504 (e.g., 5 uM) or a positive control (e.g., 5 uM ONX-0914) for 24
hours.[4][5]

Add BrdU (10 uM) to the culture medium and incubate for 2-4 hours.

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and denature
the DNA with 2N HCI.

Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
Counterstain the nuclei with DAPI.

Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-
positive cells.[5]

Apoptosis Assay (Caspase 3/7 Activity)

Seed C26 cells in a 96-well plate.

Treat the cells with KZR-504 (e.g., 5 uM) or a positive control (e.g., 5 uM ONX-0914) for 24
hours.[4][5]

Add a reagent for detecting activated caspases 3 and 7 (e.g., CellEvent™ Caspase-3/7
Green Detection Reagent) and a nuclear stain (e.g., Hoechst 33342) to the wells.[5]

Incubate for 30 minutes at 37°C.
Image the cells using a fluorescence microscope.

Quantify the number of apoptotic (caspase-positive) and total (Hoechst-positive) cells to
determine the apoptosis rate.[5]
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Western Blotting for Proteasome Subunits

Treat C26 cells with KZR-504 (e.g., 5 uM) for the desired duration.
Lyse the cells in RIPA buffer containing protease inhibitors.
Determine the protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 ug) on an SDS-PAGE gel and transfer to a
PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour.

Incubate the membrane with primary antibodies against LMP2, LMP7, 31, and B5 overnight
at 4°C.[4][6]

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Use a loading control (e.g., B-actin or GAPDH) to normalize the protein levels.

In Vivo Tumor Growth Study

Subcutaneously transplant C26 cells into the flank of BALB/c mice.

Once tumors are palpable, randomize the mice into control and treatment groups.

Administer KZR-504 (e.g., 5 uM) daily via injection into the tumor area.[4]

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Analyze the tumor tissue for gene expression (e.g., Chil3) by qRT-PCR.[4]
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Visualizations

Experimental Workflow for In Vitro Analysis of KZR-504 on C26 Cells
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Caption: In Vitro Experimental Workflow.
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Proposed In Vivo Anti-Tumor Mechanism of KZR-504
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Caption: KZR-504 In Vivo Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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